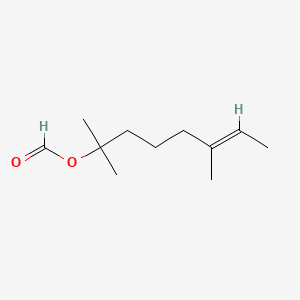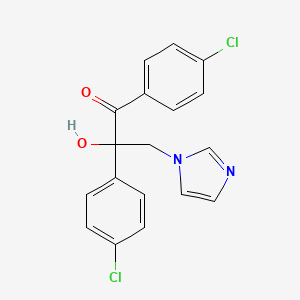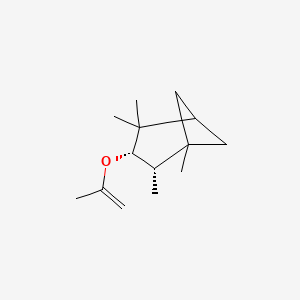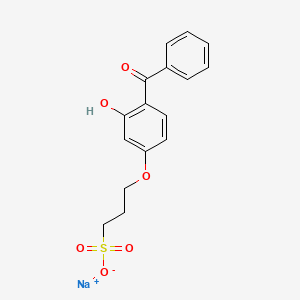
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat ist eine chemische Verbindung mit der Summenformel C16H15NaO6S. Es ist bekannt für seine einzigartige Struktur, die eine Benzoylgruppe, eine Hydroxyphenoxygruppe und eine Propansulfonatgruppe umfasst. Diese Verbindung wird in verschiedenen wissenschaftlichen Forschungsanwendungen aufgrund ihrer besonderen chemischen Eigenschaften eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat erfolgt typischerweise durch Reaktion von 4-Benzoyl-3-hydroxyphenol mit Natriumsalz der 3-Chlorpropansulfonsäure. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen umfassen in der Regel einen Temperaturbereich von 50–70 °C und eine Reaktionszeit von 4–6 Stunden.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonic acid sodium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Reaktionstypen
Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Benzoylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Sulfonatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Natriumethoxid.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Hydroxyderivaten.
Substitution: Bildung verschiedener substituierter Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen verwendet.
Biologie: Wird in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Additiv in verschiedenen Formulierungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Benzoylgruppe kann mit aktiven Zentren von Enzymen interagieren und deren Aktivität hemmen. Die Hydroxyphenoxygruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und die biologischen Wirkungen der Verbindung modulieren.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions, modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Natrium-3-(4-Benzoyl-3-methoxyphenoxy)propansulfonat
- Natrium-3-(4-Benzoyl-3-aminophenoxy)propansulfonat
- Natrium-3-(4-Benzoyl-3-chlorophenoxy)propansulfonat
Einzigartigkeit
Natrium-3-(4-Benzoyl-3-hydroxyphenoxy)propansulfonat ist aufgrund des Vorhandenseins der Hydroxylgruppe einzigartig, die seine Reaktivität und das Potenzial zur Bildung von Wasserstoffbrückenbindungen erhöht. Dies macht es besonders nützlich in Anwendungen, die spezifische Wechselwirkungen mit biologischen Molekülen erfordern.
Eigenschaften
CAS-Nummer |
83803-87-6 |
|---|---|
Molekularformel |
C16H15NaO6S |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
sodium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C16H16O6S.Na/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
UOBGNSLGCSKLLK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


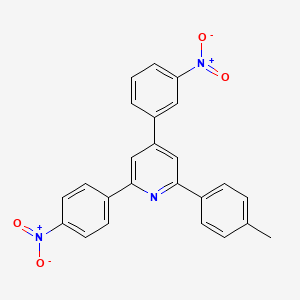
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
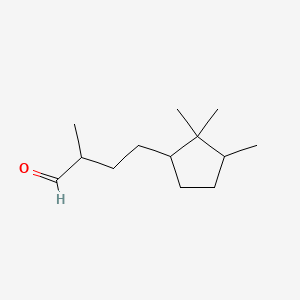
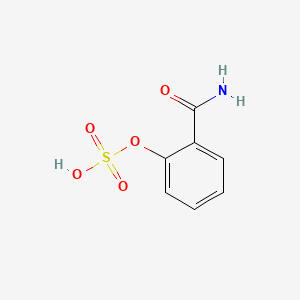

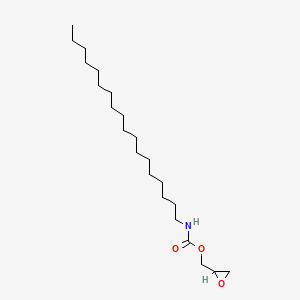
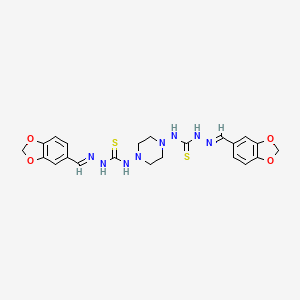
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
